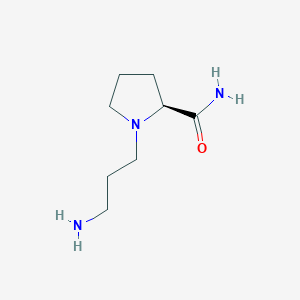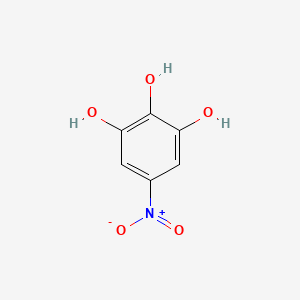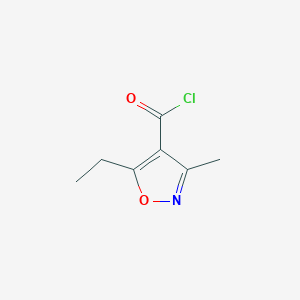
(2S)-1-(3-aminopropyl)pyrrolidine-2-carboxamide
Vue d'ensemble
Description
(2S)-1-(3-aminopropyl)pyrrolidine-2-carboxamide, also known as PACAP (pituitary adenylate cyclase-activating polypeptide), is a neuropeptide that has been identified as a potent neurotransmitter and neuromodulator. It is widely distributed in the central and peripheral nervous systems and has been found to play a crucial role in various physiological processes.
Mécanisme D'action
(2S)-1-(3-aminopropyl)pyrrolidine-2-carboxamide exerts its effects through the activation of specific receptors, including PAC1, VPAC1, and VPAC2 receptors. These receptors are widely distributed in the central and peripheral nervous systems and are involved in various physiological processes. Upon binding to these receptors, this compound activates various intracellular signaling pathways, including the cAMP-dependent pathway, the phospholipase C pathway, and the mitogen-activated protein kinase pathway, leading to various cellular responses.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to regulate neurotransmitter release, modulate synaptic plasticity, and promote neuronal survival and growth. This compound has also been found to regulate cardiovascular function, including heart rate, blood pressure, and cardiac contractility. Moreover, this compound has been shown to have immunomodulatory effects, regulating the immune response and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
(2S)-1-(3-aminopropyl)pyrrolidine-2-carboxamide has several advantages as a research tool, including its high potency, specificity, and stability. It can be easily synthesized using solid-phase peptide synthesis, and its effects can be easily measured using various assays. However, this compound also has some limitations, including its high cost, limited availability, and potential degradation in vitro.
Orientations Futures
There are several future directions for research on (2S)-1-(3-aminopropyl)pyrrolidine-2-carboxamide. One area of interest is the development of this compound-based therapeutics for various diseases, including neurological disorders, cardiovascular diseases, and cancer. Another area of interest is the development of this compound analogs with improved pharmacological properties, including increased potency, stability, and specificity. Moreover, further research is needed to elucidate the mechanisms underlying the effects of this compound and its receptors, which could lead to the development of novel drugs targeting these pathways.
Applications De Recherche Scientifique
(2S)-1-(3-aminopropyl)pyrrolidine-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including neurological disorders, cardiovascular diseases, and cancer. It has been found to have neuroprotective effects, promoting neuronal survival and growth, and improving cognitive function. This compound has also been shown to have cardioprotective effects, reducing myocardial ischemia-reperfusion injury and improving cardiac function. Moreover, this compound has been found to have anti-tumor effects, inhibiting tumor growth and inducing apoptosis in cancer cells.
Propriétés
IUPAC Name |
(2S)-1-(3-aminopropyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O/c9-4-2-6-11-5-1-3-7(11)8(10)12/h7H,1-6,9H2,(H2,10,12)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZGDEIJFYLUIT-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CCCN)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CCCN)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1443210-62-5 | |
| Record name | (2S)-1-(3-aminopropyl)pyrrolidine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Carbonic acid, 1,3-dimethyl-4-[3-(1-methylethoxy)phenyl]-4-piperidinyl ethyl ester](/img/structure/B3240559.png)
![tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate](/img/structure/B3240567.png)

![L-threo-alpha-D-galacto-Octopyranoside, methyl 7-chloro-6,7,8-trideoxy-6-[[[(2R,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-](/img/structure/B3240573.png)







![4,8-Bis(5-(2-butyloctyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B3240617.png)